1-(3-Amino-4-methoxyphenyl)ethanone

描述

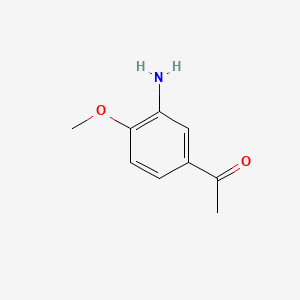

It is a derivative of aniline, an aromatic amine, and contains a methoxy group and an acetyl group on the nitrogen and para-positions of the phenyl ring, respectively. This compound is significant in various chemical and industrial applications due to its unique structure and properties.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Amino-4-methoxyphenyl)ethanone typically involves the acetylation of 2-methoxyaniline. One common method includes the reaction of 2-methoxyaniline with acetic anhydride in the presence of a catalyst such as sulfuric acid . The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or distillation are employed to obtain high-purity this compound .

化学反应分析

Types of Reactions: 1-(3-Amino-4-methoxyphenyl)ethanone undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding quinones or nitroso derivatives.

Reduction: Reduction reactions can convert it to amines or other reduced forms.

Substitution: Electrophilic aromatic substitution reactions can introduce different substituents on the aromatic ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.

Major Products Formed:

Oxidation: Quinones and nitroso derivatives.

Reduction: Amines and other reduced forms.

Substitution: Halogenated, nitrated, or sulfonated derivatives.

科学研究应用

Antimicrobial Activity

1-(3-Amino-4-methoxyphenyl)ethanone has been studied for its antimicrobial properties. A recent study demonstrated that compounds with similar structures exhibited significant antimicrobial activity against various bacterial strains and fungi. The minimum inhibitory concentrations (MICs) were evaluated against Gram-positive and Gram-negative bacteria, as well as fungi such as Candida albicans and Aspergillus species.

Table 1: Antimicrobial Activity Data

| Compound | Target Organism | MIC (μg/mL) | Inhibition Zone (mm) |

|---|---|---|---|

| Compound A | Staphylococcus aureus | 6.25 | 22 |

| Compound B | Escherichia coli | 12.5 | 18 |

| Compound C | Candida albicans | 25 | 20 |

Note: Data is indicative of similar compounds and may vary for this compound.

Structure-Activity Relationship (SAR)

The presence of electron-donating groups like the methoxy group enhances the compound's bioactivity. The modification of substituents on the phenyl ring can lead to improved potency against resistant strains of bacteria.

Synthesis and Derivatives

This compound serves as a precursor for synthesizing various derivatives that possess enhanced pharmacological properties. For instance, modifications at the amino or methoxy positions can yield compounds with improved efficacy against specific diseases.

Case Study: Synthesis of Derivatives

A study synthesized several derivatives from this compound, evaluating their activity against cancer cell lines. Some derivatives demonstrated cytotoxic effects, indicating potential applications in cancer therapy.

Polymer Chemistry

The compound can be utilized in the synthesis of polymers that exhibit specific thermal and mechanical properties. Its incorporation into polymer matrices can enhance their performance in applications such as coatings and adhesives.

Table 2: Polymer Properties with Additives

| Polymer Type | Additive | Property Improvement |

|---|---|---|

| Polyurethane | This compound | Increased tensile strength |

| Epoxy Resin | Modified derivative | Enhanced thermal stability |

Analytical Chemistry

This compound is also used as a standard in analytical chemistry for the calibration of spectroscopic methods due to its distinct UV absorbance characteristics.

作用机制

The mechanism by which 1-(3-Amino-4-methoxyphenyl)ethanone exerts its effects involves its interaction with specific molecular targets. The methoxy and acetyl groups influence its reactivity and binding affinity to enzymes and receptors. These interactions can modulate biochemical pathways, leading to various biological effects.

相似化合物的比较

2-Methoxy-5-methylaniline: Similar in structure but with a methyl group instead of an acetyl group.

3-Amino-4-methoxyacetophenone: Another derivative with different substitution patterns.

Uniqueness: 1-(3-Amino-4-methoxyphenyl)ethanone is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its combination of methoxy and acetyl groups makes it a valuable intermediate in various synthetic and industrial processes.

生物活性

1-(3-Amino-4-methoxyphenyl)ethanone, also known as 4-methoxy-3-aminoacetophenone, is a compound that has garnered attention in recent years due to its potential biological activities, including antimicrobial and anticancer properties. This article reviews the biological activity of this compound, supported by data tables and relevant case studies.

This compound has the chemical formula and a molecular weight of approximately 165.19 g/mol. Its structure features an amino group and a methoxy group on a phenyl ring, contributing to its biological properties.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antimicrobial activity against various pathogens. For instance, it has been shown to possess efficacy against both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of this compound

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These findings suggest that the compound could serve as a lead for developing new antimicrobial agents.

Anticancer Activity

The anticancer properties of this compound have been explored in various cancer cell lines. Notably, it has shown promising results in inhibiting the proliferation of cancer cells.

Case Study: Cytotoxicity in Cancer Cell Lines

A study assessed the cytotoxic effects of this compound on human glioblastoma (U-87) and triple-negative breast cancer (MDA-MB-231) cell lines using the MTT assay. The results are summarized below:

Table 2: Cytotoxic Effects of this compound

| Cell Line | IC50 (µM) |

|---|---|

| U-87 | 15 |

| MDA-MB-231 | 25 |

The compound exhibited stronger cytotoxicity against U-87 cells compared to MDA-MB-231 cells, indicating its potential as an anticancer agent.

The mechanism by which this compound exerts its biological effects is still under investigation. However, preliminary studies suggest that it may induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of tubulin polymerization, which is critical for cell division.

常见问题

Basic Questions

Q. What are the recommended synthetic routes for 1-(3-Amino-4-methoxyphenyl)ethanone in laboratory settings?

The compound is synthesized via reduction or coupling reactions. For example:

- Tin(II) chloride dihydrate (SnCl₂·2H₂O) reduction : A nitro precursor (e.g., 1-(3-nitro-4-methoxyphenyl)ethanone) is reduced under acidic conditions to yield the amino derivative. This method requires strict control of stoichiometry and reaction time to avoid over-reduction .

- Amide coupling : Reacting this compound with carboxylic acid derivatives (e.g., 2-methoxy-5-(methoxycarbonyl)benzoic acid) using coupling agents like EDCl/HOBt. Reaction conditions (e.g., solvent, temperature) must be optimized to minimize side products .

Q. What safety precautions should be observed when handling this compound?

While specific toxicological data are limited, general precautions include:

- Personal protective equipment (PPE) : Gloves, lab coats, and goggles to avoid skin/eye contact.

- Ventilation : Use fume hoods to prevent inhalation of dust or vapors, as recommended for structurally similar acetophenones .

- Storage : Keep in a cool, dry place away from oxidizing agents due to potential amine group reactivity .

Q. What spectroscopic methods are most effective for characterizing this compound?

- ¹H/¹³C NMR : Key peaks include the acetyl group (δ ~2.5 ppm for CH₃, δ ~200 ppm for C=O) and aromatic protons (δ 6.5–7.5 ppm). The amino (–NH₂) and methoxy (–OCH₃) groups show distinct splitting patterns .

- Mass spectrometry (MS) : Molecular ion peak at m/z 165 [M+H]⁺ confirms the molecular weight (C₉H₁₁NO₂) .

- FT-IR : Stretching vibrations for C=O (~1680 cm⁻¹), N–H (~3350 cm⁻¹), and O–CH₃ (~2850 cm⁻¹) .

Advanced Research Questions

Q. How does the electronic environment of this compound influence its reactivity in palladium-catalyzed coupling reactions?

The methoxy group acts as an electron-donating substituent, activating the aromatic ring toward electrophilic substitution at the para position. Conversely, the amino group can coordinate with palladium catalysts, facilitating cross-coupling reactions (e.g., Suzuki-Miyaura). However, competing side reactions (e.g., oxidation of –NH₂) may occur, requiring inert atmospheres or protecting groups .

Q. What strategies can be employed to resolve contradictory data in the synthesis yield of this compound derivatives?

- Reaction optimization : Screen catalysts (e.g., AlCl₃ vs. SnCl₂), solvents (polar vs. nonpolar), and temperatures to identify ideal conditions .

- Analytical validation : Use HPLC or GC-MS to quantify impurities and confirm reaction completion .

- Computational modeling : DFT calculations can predict intermediate stability and transition states to guide synthetic routes .

Q. How can computational modeling predict the binding affinity of this compound derivatives with target enzymes?

- Molecular docking : Simulate interactions between the acetyl group and enzyme active sites (e.g., HDAC8 or SGK3). The methoxy and amino groups may form hydrogen bonds with residues like Asp176 or Tyr306, critical for inhibitory activity .

- QSAR studies : Correlate substituent effects (e.g., –OH vs. –OCH₃) with bioactivity data to design potent analogs .

属性

IUPAC Name |

1-(3-amino-4-methoxyphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c1-6(11)7-3-4-9(12-2)8(10)5-7/h3-5H,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRUQWUYHWFRXPC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=C(C=C1)OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30283460 | |

| Record name | 2-Methoxy-5-acetylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30283460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6318-64-5 | |

| Record name | 1-(3-Amino-4-methoxyphenyl)ethan-1-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006318645 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Methoxy-5-acetylaniline | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31675 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Methoxy-5-acetylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30283460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(3-AMINO-4-METHOXYPHENYL)ETHAN-1-ONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WRA6YV76T2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。